molecular formula C22H21ClN2O4S B492813 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide CAS No. 690245-37-5

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide

Cat. No. B492813
CAS RN: 690245-37-5
M. Wt: 444.9g/mol
InChI Key: PVEJGMZKFRFQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide, also known as CES, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of sulfonylurea compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide involves the inhibition of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells. This leads to depolarization of the cell membrane and the subsequent influx of calcium ions, which triggers insulin secretion. 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide also inhibits the activity of the enzyme carbonic anhydrase, which is involved in the regulation of intracellular pH. This can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to lower blood glucose levels and stimulate insulin secretion in animal models of diabetes. 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The use of 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide in lab experiments has several advantages. It is relatively easy to synthesize and can be purified using standard analytical techniques. 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide has also been shown to have low toxicity and can be administered orally. However, there are also some limitations to the use of 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide in lab experiments. It has a relatively short half-life and may require frequent dosing. In addition, the mechanism of action of 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide in scientific research. One potential application is in the treatment of diabetes. 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide has been shown to have hypoglycemic effects and may be useful in the development of new treatments for diabetes. Another potential application is in cancer research. 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide has been found to inhibit the growth of cancer cells and induce apoptosis, and may be useful in the development of new cancer treatments. Finally, 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Synthesis Methods

The synthesis of 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide involves the reaction of 4-ethoxyaniline and 3-chlorobenzyl chloride to produce 4-[(3-chlorophenyl)methylamino]phenyl ether. This compound is then reacted with p-toluenesulfonyl isocyanate to produce the sulfonylurea derivative, 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide. The purity of the compound can be checked using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

Scientific Research Applications

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide has been studied for its potential use in scientific research, particularly in the field of diabetes. It has been found to have hypoglycemic effects and can stimulate insulin secretion from pancreatic beta cells. 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide has also been studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis. Other potential applications of 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide include its use as a neuroprotective agent and in the treatment of Alzheimer's disease.

properties

IUPAC Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-2-29-20-12-10-19(11-13-20)25-22(26)17-8-6-16(7-9-17)15-24-30(27,28)21-5-3-4-18(23)14-21/h3-14,24H,2,15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEJGMZKFRFQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide

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